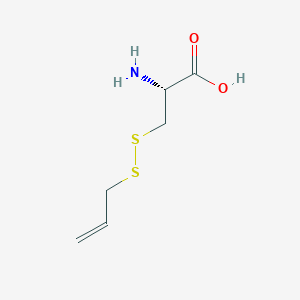

S-アリルメルカプトシステイン

概要

説明

S-アリルメルカプトシステイン: は、老化ニンニクから得られる硫黄含有化合物です。 抗酸化、抗炎症、抗癌作用など、さまざまな生物活性で知られています . 特に肝臓病や癌の治療における潜在的な治療効果により、この化合物は大きな注目を集めています .

科学的研究の応用

Chemistry: In chemistry, S-Allylmercaptocysteine is used as a precursor for the synthesis of other sulfur-containing compounds .

Biology: In biological research, S-Allylmercaptocysteine is studied for its antioxidant and anti-inflammatory properties . It has been shown to protect cells from oxidative stress and reduce inflammation in various biological models .

Medicine: In medicine, S-Allylmercaptocysteine is investigated for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases . It has demonstrated hepatoprotective effects and the ability to induce apoptosis in cancer cells .

Industry: In the industrial sector, S-Allylmercaptocysteine is used in the formulation of dietary supplements and functional foods due to its health benefits .

作用機序

S-アリルメルカプトシステインは、さまざまな分子標的と経路を通じてその効果を発揮します。 TGF-βシグナル経路を活性化し、NF-κB活性を低下させることで、癌細胞のアポトーシスを誘導します . さらに、Nrf2をアップレギュレートすることにより、抗酸化反応が強化されます。この化合物は、カルパイン(カルシウム依存性システインプロテアーゼ)とも相互作用して、神経保護効果を発揮します。

生化学分析

Biochemical Properties

SAMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, SAMC has been found to enhance the AHR/NRF2-mediated drug metabolising enzymes, including Akr7a3, Akr1b8, and Nqo1 . This interaction suggests that SAMC may have a role in xenobiotics metabolism and antioxidant responses .

Cellular Effects

SAMC has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, SAMC has been found to attenuate liver injury, hepatic oxidative stress, and inflammation in a nonalcoholic steatohepatitis (NASH) rat model . It also suppresses cell viability and induces G2/M phase arrest and apoptosis in colon cancer HCT116 cells .

Molecular Mechanism

The molecular mechanism of SAMC involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. SAMC has been found to trigger AHR/NRF2-mediated antioxidant responses, which may further suppress the NLRP3/6 inflammasome pathway and NF-κB activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAMC change over time. It has been found that SAMC metabolizes very quickly in rats, with a plasma half-life of less than 5 minutes . This suggests that SAMC may have a short-term effect on cellular function.

Dosage Effects in Animal Models

The effects of SAMC vary with different dosages in animal models. For instance, in a study where NASH was induced in rats, 200 mg/kg of SAMC was administered three times per week, which attenuated NASH-induced liver injury .

Metabolic Pathways

SAMC is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, SAMC has been found to decrease the lipogenesis marker and restore the lipolysis marker in a non-alcoholic fatty liver disease (NAFLD) rat model .

準備方法

合成経路と反応条件: S-アリルメルカプトシステインは、水酸化ナトリウムなどの塩基の存在下で、アリル臭化物とL-システインを反応させることで合成できます . 反応は通常、室温の水性媒体中で行われ、S-アリルメルカプトシステインが生成されます。

工業的製造方法: S-アリルメルカプトシステインの工業的製造には、老化ニンニクの抽出、それに続く化合物を分離するための精製工程が含まれます . 抽出工程には、生ニンニクを水性エタノールに数ヶ月間浸すことが含まれ、その間に臭気があり刺激性の成分が非毒性化合物に変換されます .

化学反応の分析

反応の種類: S-アリルメルカプトシステインは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: S-アリルメルカプトシステインは、過酸化水素またはその他の酸化剤を使用して酸化し、スルホキシドとスルホンを生成できます.

生成される主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、さまざまな置換誘導体などがあります .

科学研究への応用

化学: 化学では、S-アリルメルカプトシステインは、他の硫黄含有化合物を合成するための前駆体として使用されます .

生物学: 生物学研究では、S-アリルメルカプトシステインは、その抗酸化作用と抗炎症作用について研究されています . さまざまな生物学的モデルにおいて、酸化ストレスから細胞を保護し、炎症を軽減することが示されています .

医学: 医学では、S-アリルメルカプトシステインは、肝臓病、癌、心血管疾患の治療における潜在的な治療効果について調査されています . 肝保護効果と癌細胞のアポトーシスを誘導する能力を示しています .

産業: 産業セクターでは、S-アリルメルカプトシステインは、その健康上の利点から、栄養補助食品や機能性食品の配合に使用されています .

類似化合物との比較

類似化合物:

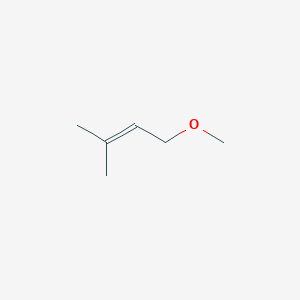

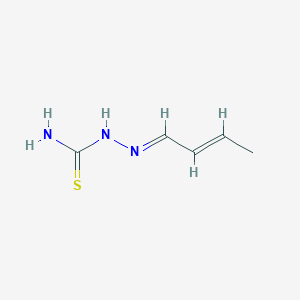

S-アリルシステイン: ニンニクから得られる別の硫黄含有化合物で、抗酸化作用と抗炎症作用で知られています。

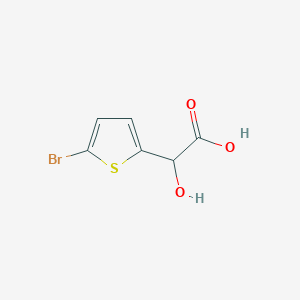

S-メチルシステイン: 類似の生物活性を持つ硫黄含有アミノ酸です。

S-1-プロペニルシステイン: 肝保護効果と抗酸化効果のある化合物です。

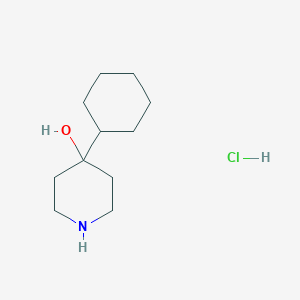

独自性: S-アリルメルカプトシステインは、強力な抗癌作用と、他の硫黄含有化合物よりも効果的に癌細胞のアポトーシスを誘導できる点でユニークです。その独特の分子標的と経路も、治療用途における独自性に貢献しています。

特性

IUPAC Name |

(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQZZUUUOXNSCS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311848 | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2281-22-3 | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2281-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Allylmercapto-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-Allylmercaptocysteine exert its anticancer effects?

A1: Research suggests that SAMC targets multiple cellular pathways to inhibit cancer cell growth and induce apoptosis (programmed cell death). Some of the key mechanisms identified include:

- Induction of Cell Cycle Arrest: SAMC can arrest cancer cells in specific phases of the cell cycle, such as the G2/M phase, disrupting their ability to proliferate uncontrollably. [] This arrest is often associated with the activation of checkpoint proteins that halt cell cycle progression in response to DNA damage or other cellular stress signals.

- Induction of Apoptosis: SAMC can trigger apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , ] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis.

- Inhibition of Angiogenesis: SAMC may inhibit the formation of new blood vessels (angiogenesis) in tumors, depriving them of the nutrients and oxygen needed for growth and metastasis. [, ] This effect may be mediated by modulating the expression of pro-angiogenic and anti-angiogenic factors.

- Modulation of Signaling Pathways: SAMC has been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, TGF-β, and NF-κB pathways. [, , ] By interfering with these pathways, SAMC can disrupt the signals that drive tumor development and progression.

Q2: What is the role of reactive oxygen species (ROS) in SAMC-mediated anticancer effects?

A2: While SAMC exhibits antioxidant properties in certain contexts, research suggests that it can also induce ROS production in cancer cells, contributing to its anticancer effects. [] This controlled increase in ROS levels can trigger oxidative stress, leading to damage to cellular components and ultimately cell death.

Q3: Does S-Allylmercaptocysteine interact with specific molecular targets?

A3: Yes, SAMC has been shown to interact with several molecular targets, including:

- Tubulin: DATS, a related compound, can directly bind to and oxidatively modify cysteine residues on tubulin, a protein crucial for microtubule formation and cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Nrf2: SAMC can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect against oxidative stress and inflammation.

- E-cadherin: SAMC treatment has been linked to the restoration of E-cadherin expression in cancer cells. [] E-cadherin is a cell adhesion molecule that plays a critical role in maintaining epithelial cell integrity and suppressing tumor invasion and metastasis.

Q4: How does S-Allylmercaptocysteine exert its antioxidant effects?

A4: SAMC's antioxidant activity is attributed to its ability to:

- Directly scavenge free radicals: SAMC can directly neutralize reactive oxygen and nitrogen species, preventing oxidative damage to cellular components. [, ]

- Increase glutathione levels: SAMC can increase the levels of glutathione, a major intracellular antioxidant, enhancing the cell's ability to detoxify harmful reactive species. [, ]

- Activate the Nrf2 pathway: As mentioned earlier, SAMC can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins. [, ]

Q5: What is the evidence for the efficacy of S-Allylmercaptocysteine in preclinical models of disease?

A5: Preclinical studies have demonstrated the potential therapeutic effects of SAMC in various disease models, including:

- Cancer: SAMC has shown antitumor activity against various cancer cell lines in vitro and in vivo, including colon cancer, [, , , ] prostate cancer, [, ] breast cancer, [, ] erythroleukemia, [, ] and others.

- Nonalcoholic Fatty Liver Disease (NAFLD): SAMC ameliorated hepatic injury in a rat model of NAFLD, potentially by reducing apoptosis and enhancing autophagy. [, ]

- Osteoarthritis: In a rat model of osteoarthritis, SAMC demonstrated protective effects against cartilage degradation and inflammation, possibly through the activation of the Nrf2 pathway. []

- Cisplatin-Induced Nephrotoxicity: SAMC attenuated kidney damage caused by the chemotherapeutic agent cisplatin, likely through its antioxidant, anti-inflammatory, and anti-apoptotic effects. []

- Noise-Induced Hearing Loss: SAMC, along with diallyl disulfide (DADS), protected against hearing loss induced by noise exposure in rats. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]non-7-en-6-one](/img/structure/B1654335.png)

![(2-Benzyl-1,3-thiazol-4-yl)-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B1654338.png)

![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)

![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)